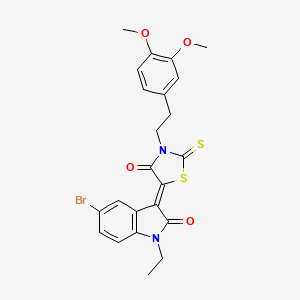
5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-(3,4-dimethoxyphenethyl)-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-(3,4-dimethoxyphenethyl)-2-thioxothiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-(3,4-dimethoxyphenethyl)-2-thioxothiazolidin-4-one typically involves multi-step organic reactions. The starting materials often include indole derivatives, brominated compounds, and thiazolidinone precursors. Common reaction conditions may involve:
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Catalysts: Palladium catalysts for coupling reactions
Reagents: Brominating agents, thionating agents
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, particularly involving the bromine atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Acetonitrile, ethanol
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes.
Antimicrobial Activity: Exhibits activity against certain bacterial strains.
Medicine
Drug Development: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry
Material Science: Used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-(3,4-dimethoxyphenethyl)-2-thioxothiazolidin-4-one involves interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function through allosteric interactions. Pathways involved could include signal transduction pathways related to inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Similar structure with variations in substituents.
Indolinones: Compounds with an indolinone core structure.
Uniqueness
The unique combination of the indolinone and thiazolidinone moieties, along with specific substituents like the bromo and dimethoxyphenethyl groups, gives this compound distinct chemical and biological properties.
Biological Activity
The compound 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-(3,4-dimethoxyphenethyl)-2-thioxothiazolidin-4-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H24BrN2O4S with a molecular weight of approximately 481.47 g/mol. Its structure features a brominated indoline moiety and a thioxothiazolidinone ring, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H24BrN2O4S |
| Molecular Weight | 481.47 g/mol |
| CAS Number | 617698-18-7 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Preliminary studies suggest that it may function through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.
- Receptor Binding : It may bind to certain receptors, influencing signal transduction pathways that regulate cell growth and proliferation.
- Antioxidant Activity : The presence of the thioxothiazolidinone moiety suggests possible antioxidant properties, which can protect cells from oxidative stress.
Anticancer Activity
Several studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance:
- Case Study 1 : A derivative demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, by inducing apoptosis through the mitochondrial pathway.
Antimicrobial Activity
Research has shown that thioxothiazolidin derivatives possess antimicrobial properties:
- Case Study 2 : In vitro studies revealed that the compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
Anti-inflammatory Effects
The compound may also display anti-inflammatory properties:
- Case Study 3 : Inflammation assays indicated that it could reduce pro-inflammatory cytokine production in macrophages, highlighting its potential in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its specific structural features compared to other thioxothiazolidin derivatives. A comparison table is provided below:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-(octyl) | Moderate | Low | Moderate |
| 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-(cyclohexyl) | High | Moderate | Low |
| 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-(3,4-dimethoxyphenethyl) | High | Moderate | High |
Properties
CAS No. |
617697-86-6 |
|---|---|
Molecular Formula |
C23H21BrN2O4S2 |
Molecular Weight |
533.5 g/mol |
IUPAC Name |
(5Z)-5-(5-bromo-1-ethyl-2-oxoindol-3-ylidene)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H21BrN2O4S2/c1-4-25-16-7-6-14(24)12-15(16)19(21(25)27)20-22(28)26(23(31)32-20)10-9-13-5-8-17(29-2)18(11-13)30-3/h5-8,11-12H,4,9-10H2,1-3H3/b20-19- |
InChI Key |
MZZMOVAIFOUHRP-VXPUYCOJSA-N |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC)/C1=O |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















